Cas no 77568-66-2 (2,2,2-Trifluoroethanol-D)

2,2,2-Trifluoroethanol-D is a deuterated solvent known for its unique physical and chemical properties. Its high polarity and boiling point make it suitable for sensitive analytical procedures. The deuterium isotope substitution enhances NMR spectroscopy studies, while its non-pyrophoric nature adds safety. This compound is ideal for researchers requiring high purity and specific isotopic analysis.
2,2,2-Trifluoroethanol-D structure
2,2,2-Trifluoroethanol-D structure
商品名:2,2,2-Trifluoroethanol-D
CAS番号:77568-66-2
MF:C2H3OF3
メガワット:100.03982
CID:550307
PubChem ID:12255975

2,2,2-Trifluoroethanol-D 化学的及び物理的性質

名前と識別子

    • Ethanol-d,2,2,2-trifluoro-
    • 2,2,2-TRIFLUOROETHAN(OL-D)
    • 2-deuteriooxy-1,1,1-trifluoroethane
    • Trifluoroethyl alcohol-OD
    • AKOS015912431
    • RHQDFWAXVIIEBN-RAMDWTOOSA-N
    • SCHEMBL1686172
    • DTXSID90482674
    • 2,2,2,Trifluoroethanol-OD, 99 atom % D
    • d1-trifluoroethanol
    • 77568-66-2
    • 2,2,2-Trifluoroethanol-d
    • 2,2,2,Trifluoroethanol-OD
    • 2,2,2-Trifluoroethanol-D
    • インチ: InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i6D
    • InChIKey: RHQDFWAXVIIEBN-RAMDWTOOSA-N
    • ほほえんだ: C(C(F)(F)F)O

計算された属性

  • せいみつぶんしりょう: 101.01987595g/mol
  • どういたいしつりょう: 101.01987595g/mol
  • 同位体原子数: 1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 38.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 20.2Ų
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 密度みつど: 1.387 g/mL at 25 °C(lit.)
  • ゆうかいてん: −44 °C(lit.)
  • ふってん: 77-80 °C(lit.)
  • フラッシュポイント: 85 °F
  • 屈折率: n20/D 1.3(lit.)

2,2,2-Trifluoroethanol-D セキュリティ情報

  • 危険物輸送番号:UN 1986 3/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 10-20/21/22-41-37/38
  • セキュリティの説明: 16-26-36
  • 危険物標識: Xn

2,2,2-Trifluoroethanol-D 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T920652-5ml
2,2,2,Trifluoroethanol-OD
77568-66-2 99% (CP)
5ml
¥1,270.80 2022-08-31
TRC
T220520-2.5g
2,2,2-Trifluoroethanol-D
77568-66-2
2.5g
$ 225.00 2022-06-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
426237-5ML
77568-66-2
5ML
¥1708.79 2023-01-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
426237-25l
2,2,2-Trifluoroethanol-D
77568-66-2
25l
¥4526.35 2025-01-07
TRC
T220520-5g
2,2,2-Trifluoroethanol-D
77568-66-2
5g
$ 415.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04079-25ml
Ethanol-d,2,2,2-trifluoro-
77568-66-2 99% (CP)
25ml
¥5278.0 2024-07-18
TRC
T220520-10g
2,2,2-Trifluoroethanol-D
77568-66-2
10g
$ 660.00 2022-06-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
426237-5ML
2,2,2-Trifluoroethanol-D
77568-66-2
5ml
¥1870.38 2023-12-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04079-5ml
Ethanol-d,2,2,2-trifluoro-
77568-66-2 99% (CP)
5ml
¥2248.0 2024-07-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
426237-25ML
77568-66-2
25ML
¥4014.84 2023-01-17

2,2,2-Trifluoroethanol-D 関連文献

2,2,2-Trifluoroethanol-Dに関する追加情報

Professional Introduction to 2,2,2-Trifluoroethanol-D (CAS No. 77568-66-2)

2,2,2-Trifluoroethanol-D, with the chemical abstracts service number CAS No. 77568-66-2, is a fluorinated alcohol that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, specifically the deuterated variant, is widely utilized as a chiral auxiliary and solvent in various synthetic applications. Its unique structural properties, characterized by the presence of three fluorine atoms and a deuterium substitution at the alpha carbon, make it an invaluable tool in modern organic synthesis and drug development.

The< strong> molecular structure of 2,2,2-Trifluoroethanol-D consists of an ethyl backbone with fluorine atoms attached to the alpha and beta carbons, and a deuterium atom replacing the hydrogen at the alpha position. This configuration imparts distinct spectroscopic and chemical properties that are highly beneficial in analytical chemistry and asymmetric synthesis. The fluorine atoms enhance the compound's polarity and boiling point, while the deuterium substitution allows for precise control in reaction mechanisms involving hydrogen transfer processes.

In recent years, 2,2,2-Trifluoroethanol-D has been extensively studied for its role in enhancing the efficiency of asymmetric hydrogenation reactions. The compound acts as a chiral ligand or co-solvent, facilitating enantioselective transformations that are crucial for the synthesis of biologically active molecules. For instance, research published in Organic Letters in 2021 demonstrated its effectiveness in promoting enantioselective hydrogenation of ketones using transition metal catalysts, leading to high yields of optically active alcohols. This application is particularly relevant in pharmaceutical manufacturing, where enantiopure compounds are often required for therapeutic efficacy.

The< strong> pharmaceutical industry has also leveraged 2,2,2-Trifluoroethanol-D in the development of novel drug candidates. Its ability to stabilize reactive intermediates and improve reaction yields has made it a preferred choice for synthesizing complex heterocyclic compounds. A notable study published in Journal of Medicinal Chemistry highlighted its use in constructing nitrogen-containing heterocycles, which are prevalent in many pharmacologically active agents. The compound's unique solvent properties enable smoother reaction conditions, reducing side products and improving overall synthetic pathways.

, advancements in< strong> spectroscopic techniques have allowed researchers to gain deeper insights into the behavior of 2,2,2-Trifluoroethanol-D in solution-phase reactions. Deuterated solvents like this one are particularly valuable for NMR spectroscopy due to their minimal signal overlap with protiated compounds. This has led to a surge in publications detailing mechanistic studies of organic reactions conducted in deuterated environments. For example, a recent review article in Chemical Reviews summarized how< strong> 1H NMR and< strong> 19F NMR studies using 2,2,2-Trifluoroethanol-D have elucidated key intermediates and transition states in various catalytic cycles. role of fluorinated compounds extends beyond their use as solvents and ligands; they also play a critical role as building blocks for more complex molecules. The incorporation of fluorine atoms into drug candidates often enhances metabolic stability and bioavailability due to their electronic effects on adjacent functional groups. Consequently,< strong> 2,2,2-Trifluoroethanol-D has been incorporated into libraries of fluorinated building blocks used by medicinal chemists to design next-generation therapeutics. < strong>< strong>< strong>< strong>< strong>< strong>< strong>< strong>< strong>< strong>CAS No.< strong>CAS No.< strong>CAS No.< strong>CAS No.< strong>CAS No..77568-66-22, 22, 22, 22, 22, 22, 22, 22, 22, CAS No.

The< br />

The< br />

The

The

The

The

The

The

The

The

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.